molecular formula C6H8N2O4 B2403125 2-(3-Methyl-2,4-dioxoimidazolidin-1-yl)acetic acid CAS No. 64942-72-9

2-(3-Methyl-2,4-dioxoimidazolidin-1-yl)acetic acid

Cat. No.: B2403125
CAS No.: 64942-72-9
M. Wt: 172.14
InChI Key: BORNPNOFKCUJOK-UHFFFAOYSA-N
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Description

2-(3-Methyl-2,4-dioxoimidazolidin-1-yl)acetic acid is a chemical compound with the molecular formula C6H8N2O4 and a molecular weight of 172.14 g/mol . It is characterized by the presence of an imidazolidinone ring, which is a five-membered ring containing two nitrogen atoms and two carbonyl groups. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-(3-Methyl-2,4-dioxoimidazolidin-1-yl)acetic acid typically involves the reaction of 3-methyl-2,4-dioxoimidazolidine with chloroacetic acid under controlled conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization to obtain a high-purity compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and efficiency.

Chemical Reactions Analysis

2-(3-Methyl-2,4-dioxoimidazolidin-1-yl)acetic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-(3-Methyl-2,4-dioxoimidazolidin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The imidazolidinone ring can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to changes in cellular processes, such as inhibition of microbial growth or modulation of immune responses .

Comparison with Similar Compounds

2-(3-Methyl-2,4-dioxoimidazolidin-1-yl)acetic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the imidazolidinone ring and acetic acid moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(3-methyl-2,4-dioxoimidazolidin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O4/c1-7-4(9)2-8(6(7)12)3-5(10)11/h2-3H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BORNPNOFKCUJOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CN(C1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64942-72-9
Record name 2-(3-methyl-2,4-dioxoimidazolidin-1-yl)acetic acid
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